2,6-二氨基-N-((1-(氧十三烷基)-2-哌啶基)甲基)己酰胺

描述

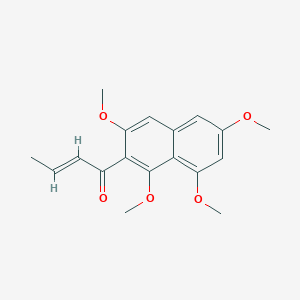

The compound “2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide”, also known as NPC-15437 dihydrochloride hydrate, is a selective protein kinase C inhibitor . It has been used in various studies to test its effects on different biological processes .

Molecular Structure Analysis

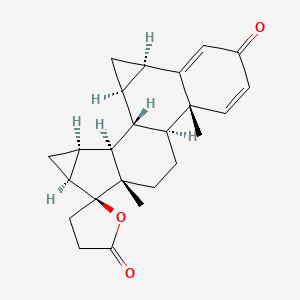

The molecular structure of this compound can be represented by the SMILES string:1S/C25H50N4O2.2ClH/c1-2-3-4-5-6-7-8-9-10-11-18-24 (30)29-20-15-13-16-22 (29)21-28-25 (31)23 (27)17-12-14-19-26;;/h22-23H,2-21,26-27H2,1H3, (H,28,31);2*1H/t22?,23-;;/m0../s1 . This string is a representation of the compound’s structure in terms of the atoms present and the bonds between them. Physical And Chemical Properties Analysis

The compound is a white powder and is soluble in water . It should be stored in a desiccated condition at a temperature of 2-8°C .科学研究应用

Protein Kinase C (PKC) Inhibitor

NPC-15437 is a selective protein kinase C (PKC) inhibitor . It competitively inhibits phorbol ester- and phosphatidylserine-induced PKC activity but does not affect the activity of cAMP-dependent or Ca2+/calmodulin-dependent protein kinases .

P-glycoprotein (Pgp) Modulator

NPC-15437 is also reported to be a P-glycoprotein (Pgp) modulator . Pgp is a protein that pumps foreign substances out of cells and might be involved in the resistance of cancer cells to anticancer drugs.

Study of Nicotine-seeking Behavior

NPC-15437 has been used to test its blocking effect on nicotine-seeking behavior in mice in drug-paired cues along with cocaine . This could be useful in understanding and potentially treating nicotine addiction.

Study of MDMA-induced Neurotoxicity

NPC-15437 has been used to test its effect on 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity in mice . This could help in understanding the neurotoxic effects of MDMA and potentially developing treatments.

5. Study of PKC Signaling in Memory Studies NPC-15437 has been used to study its effect on PKC signaling in object recognition memory studies . This could provide insights into the role of PKC in memory and cognition.

Quality Control in Pharmaceutical Manufacturing

The full identification and characterization of impurities in the synthesis of related compounds, such as lisdexamfetamine dimesylate, could prove useful for quality control in the manufacture of pharmaceuticals .

作用机制

Target of Action

The primary target of NPC-15437 is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .

Mode of Action

NPC-15437 acts as a potent and selective inhibitor of PKC . It binds to the regulatory domain of PKC, specifically interacting with the C1 domain . This interaction inhibits the activity of PKC and the binding of phorbol ester to the enzyme .

Biochemical Pathways

By inhibiting PKC, NPC-15437 affects various signaling pathways that PKC is involved in. PKC plays a crucial role in several cellular processes including cell differentiation, proliferation, and apoptosis. The inhibition of PKC can therefore have significant downstream effects on these processes .

Pharmacokinetics

It is known that npc-15437 is soluble in water up to 25 mm , which suggests that it may have good bioavailability

Result of Action

The inhibition of PKC by NPC-15437 can have various molecular and cellular effects. For instance, it has been shown to antagonize the phorbol ester-induced phosphorylation of a 47-kDa protein in human platelets . This suggests that NPC-15437 can modulate protein phosphorylation events in cells, potentially affecting a wide range of cellular functions .

Action Environment

It is known that npc-15437 is stable for up to 12 months when stored under desiccating conditions at -20°c

未来方向

The compound has been used in various studies, such as those investigating its effect on nicotine-seeking behavior in mice, its effect on 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity in mice, and its effect on PKC signaling in object recognition memory studies . Future research could continue to explore these and other potential applications of this compound.

属性

IUPAC Name |

2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQRGYNEDCHJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929436 | |

| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide | |

CAS RN |

136449-85-9 | |

| Record name | Npc 15437 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136449859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of NPC-15437?

A1: NPC-15437 selectively inhibits protein kinase C (PKC) [].

Q2: How does NPC-15437 interact with PKC?

A2: NPC-15437 acts as a competitive inhibitor of phorbol ester binding to the regulatory domain of PKC []. It also competitively inhibits PKCα activation by phosphatidylserine and demonstrates mixed inhibition with respect to calcium activation []. These findings suggest that NPC-15437 binds to the regulatory region of PKC, interfering with its activation by various stimuli.

Q3: Does NPC-15437 affect other kinases?

A3: NPC-15437 demonstrates high selectivity for PKC. Studies have shown no significant inhibition of cAMP-dependent or calcium/calmodulin-dependent protein kinases at concentrations up to 300 μM [].

Q4: What are the downstream effects of PKC inhibition by NPC-15437?

A4: The downstream effects of NPC-15437 are diverse and context-dependent due to the widespread involvement of PKC in various cellular processes. For instance, NPC-15437 has been shown to:

- Block anoxia-induced long-term potentiation (LTP) in rat hippocampal neurons [, ], suggesting a role for PKC in this form of synaptic plasticity.

- Inhibit thyrotropin-releasing hormone (TRH)-induced α-melanocyte-stimulating hormone (α-MSH) secretion in frog melanotrope cells [, ], indicating PKC involvement in this hormonal signaling pathway.

- Suppress the persistent suppression of LTP at hippocampal CA1 synapses induced by transient removal of extracellular Mg2+ [], highlighting a role for PKC in the disruptive effects of seizure-like activity on synaptic plasticity.

Q5: Does NPC-15437 exhibit isoform selectivity among PKC isoforms?

A5: Yes, studies suggest that NPC-15437 displays a preference for novel PKC isoforms, particularly PKCε and PKCη [, , ]. This selectivity makes NPC-15437 a valuable tool for dissecting the specific roles of different PKC isoforms in various cellular processes.

Q6: What is the molecular formula and weight of NPC-15437?

A6: The molecular formula of NPC-15437 is C24H48N4O2, and its molecular weight is 424.65 g/mol.

Q7: Is there any spectroscopic data available for NPC-15437?

A7: While specific spectroscopic data for NPC-15437 was not provided in the reviewed research, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used for structural characterization of such compounds.

Q8: What in vitro models have been used to study NPC-15437?

A8: Various in vitro models have been employed to investigate the effects of NPC-15437, including:

- Cultured frog melanotrope cells: Used to study the role of PKC in TRH-induced α-MSH secretion [, ].

- Rat hippocampal slices: Employed to investigate the involvement of PKC in anoxia-induced LTP [, ] and the suppressive effects of transient Mg2+ removal on LTP [].

- Human platelet lysates: Utilized to assess the ability of NPC-15437 to antagonize phorbol ester-induced protein phosphorylation [].

Q9: What in vivo models have been used to study NPC-15437?

A9: In vivo studies using NPC-15437 have been conducted in:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)

![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)

![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)

![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1212860.png)